- Reduction of arylcarbonyl using zinc dust in acetic acidBulletin of the Chemical Society of Japan, 1995, 68(1), 282-4,
Cas no 90-63-1 (1-Hydroxy-1-phenylpropan-2-one)

90-63-1 structure
Nome del prodotto:1-Hydroxy-1-phenylpropan-2-one
1-Hydroxy-1-phenylpropan-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Hydroxy-1-phenyl-2-propanone
- 1-hydroxy-1-phenylacetone
- 1-Hydroxy-1-phenylpropan-2-one
- 2-Propanone,1-hydroxy-1-phenyl-
- L-PHENYLACETYLCARBINOL
- 1-hydoxy-1-phenylpropan-2-one
- 1-hydroxy-1-phenylpropanone
- 1-Phenyl-1-hydroxypropan-2-one
- 1-Phenyl-2-oxo-1-propanol
- 1-Phenylacetylcarbinol
- Phenylacetylcarbinol
- 1-Hydroxy-2-oxo-1-phenylpropane
- (+/-)-phenylacetylcarbinol
- ZBFFNPODXBJBPW-UHFFFAOYSA-N
- 1-Hydroxy-1-phenylacetone #
- Ephedrine Impurity A (Racemic)
- 1-Hydroxy,1-phenyl-2-propanone
- 2-Propanone, 1-hydroxy-1-phenyl-
- NSC404583
- 5136AJ
- 1-Hydroxy-1-phenyl-2-propanone (ACI)
- NSC 404583
- α-Hydroxybenzyl methyl ketone
- CHEMBL321266
- PHENYLACETYLCARBINOL, (+/-)-
- MFCD03792883
- InChI=1/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H
- NSC-404583
- NS-01150
- SY028287
- L-phenyl acetyl carbinol
- 90-63-1
- .ALPHA.-HYDROXYBENZYL METHYL KETONE
- UNII-549MDP6U9F
- AC1336
- CS-0186348
- CHEBI:149767
- AI3-20452
- AMPHETAMINE HYDROXY KEYTONE DERIVATIVE
- SCHEMBL26259
- NS00003919
- Q413710
- EINECS 202-006-0
- AKOS006276148
- EN300-1590241
- 549MDP6U9F
- DTXSID50861683
-
- MDL: MFCD03792883
- Inchi: 1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3
- Chiave InChI: ZBFFNPODXBJBPW-UHFFFAOYSA-N
- Sorrisi: O=C(C(C1C=CC=CC=1)O)C
Proprietà calcolate
- Massa esatta: 150.06800
- Massa monoisotopica: 150.068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 137
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 37.3
Proprietà sperimentali
- Densità: 1.119
- Punto di ebollizione: 253 ºC
- Punto di infiammabilità: 105 ºC
- PSA: 37.30000
- LogP: 1.30900
1-Hydroxy-1-phenylpropan-2-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D781865-1g |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 1g |
$460 | 2024-07-20 | |
Enamine | EN300-1590241-10.0g |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 10g |
$2418.0 | 2023-06-04 | ||
Enamine | EN300-1590241-0.25g |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 0.25g |
$197.0 | 2023-06-04 | ||
Enamine | EN300-1590241-1.0g |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 1g |
$398.0 | 2023-06-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14050-1g |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 95% | 1g |
¥2658.0 | 2023-09-07 | |
Enamine | EN300-1590241-0.05g |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 0.05g |
$92.0 | 2023-06-04 | ||
Enamine | EN300-1590241-2.5g |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 2.5g |
$735.0 | 2023-06-04 | ||
OTAVAchemicals | 3355149-250MG |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 95% | 250MG |
$309 | 2023-07-10 | |
Enamine | EN300-1590241-50mg |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 50mg |
$92.0 | 2023-09-23 | ||
Enamine | EN300-1590241-1000mg |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 1000mg |
$398.0 | 2023-09-23 |
1-Hydroxy-1-phenylpropan-2-one Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Metodo di produzione 3
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Acetone , N-methylmorpholine N-oxide , Sulfuric acid , Osmium tetroxide Solvents: Water
Riferimento
- α-Hydroxylation of enolates and silyl enol ethersOrganic Reactions (Hoboken, 2003, 62,,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Samarium iodide (SmI2) Catalysts: Nickel iodide (NiI2) Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Nucleophilic acylation of esters by acid chlorides mediated by samarium diiodide: formation and use of samarium enediolatesTetrahedron Letters, 1997, 38(41), 7183-7186,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Methanol ; 30 min, 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C
1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C
1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Riferimento
- Iron-Catalyzed Regiodivergent Alkyne HydrosilylationJournal of the American Chemical Society, 2020, 142(39), 16894-16902,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: (3-Aminopropyl)triethoxysilane (reaction product with montmorillonite and palladium complex) , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (reaction product with (aminopropyl)triethoxysilane and palladium complex) , Bis(benzeneacetonitrile)dichloropalladium (reaction product with (3-aminopropyl)triethoxysilane and montmorillonite) Solvents: Ethanol
Riferimento
- Selective reductions of aromatic carbonyls and nitrobenzene by a new interlamellar montmorillonite-silylamine-palladium(II) catalystJournal of Molecular Catalysis, 1989, 49(2),,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -40 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
Riferimento
- Formation of α-hydroxyketones via irregular Wittig reactionTetrahedron Letters, 2009, 50(12), 1276-1278,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Riferimento
- Addition and substitution reactions of nitrile-stabilized carbanionsOrganic Reactions (Hoboken, 1984, 31,,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Dibenzyl , Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 1 h, rt → 70 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Riferimento
- Chemoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions: Importance of the Fused Ring in Triazolium SaltsJournal of the American Chemical Society, 2014, 136(21), 7539-7542,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Water Solvents: Water
Riferimento
- The chlorination of propiophenone; determination of pKa value and of the course of the reactionCanadian Journal of Chemistry, 1990, 68(11), 2060-9,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Acetonitrile
Riferimento
- Deprotection of carbonyl groups by anodic oxidation of dithioacetals. A key step in the synthesis of α-diones, α-ketols and chiral synthonsTetrahedron Letters, 1990, 31(18), 2599-602,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyldioxirane Solvents: Acetone
1.2 Reagents: Dimethyldioxirane Solvents: Acetone
Riferimento
- Highly efficient hydroxylation of carbonyl compounds with dimethyldioxiraneChemische Berichte, 1991, 124(10), 2369-72,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Catalysts: Rhodium, tetrakis[μ-[N-(3,4-dihydro-2H-pyrrol-5-yl-κN)methanesulfonamidato-κN]]d… Solvents: Dichloromethane , Water ; rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C
Riferimento
- Selective oxidation of benzylic, allylic and propargylic alcohols using dirhodium (II) tetraamidinate as catalyst and aqueous tert-butyl hydroperoxide as oxidantApplied Organometallic Chemistry, 2015, 29(4), 254-258,
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Dowex 50W Solvents: Water
Riferimento
- Ion exchange resin-mediated hydrolytic cleavage of α-nitro epoxides. Simple one-pot synthesis of α-hydroxy ketonesSynthetic Communications, 1992, 22(11), 1523-8,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ; 2 h, rt
Riferimento
- Hyphenating the Curtius rearrangement with Morita-Baylis-Hillman adducts: synthesis of biologically active acyloins and vicinal amino alcoholsJournal of the Brazilian Chemical Society, 2011, 22(8), 1568-1584,
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Diethyl ether ; rt; 4 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled
Riferimento
- Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolutionJournal of Organic Chemistry, 2012, 77(12), 5454-5460,
Metodo di produzione 18
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 0.5 - 8 h, 70 °C
Riferimento
- 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophenyl)-, tetrafluoroboratee-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-2,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 5 min, 0 °C
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt
Riferimento
- Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef ReactionOrganic Letters, 2019, 21(22), 8893-8898,
1-Hydroxy-1-phenylpropan-2-one Raw materials
- 1-Phenyl-1,2-propanediol (Mixture of Diastereomers)
- 2-Propanone,1-hydroxy-1-phenyl-, oxime
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Benzene, [[(1E)-1-methyl-2-phenylethenyl]silyl]-
- 2-PROPANONE, 1-[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]-1-PHENYL-
- Borate(1-),tetrafluoro-
- 2-Hydroxy-1-phenyl-1-propanone
- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)
- Oxirane, 2-methyl-2-nitro-3-phenyl-
- (E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane
- 2-Oxiranol, 2-methyl-3-phenyl-, 2-formate
- Phosphonium, (1-methoxyethyl)triphenyl-
- 1-Phenylpropane-1,2-dione
- Benzoyl chloride
- Benzaldehyde
- 2-(1-ethoxyethoxy)propanenitrile
- 4-[(2-Methyl-1,3-dithian-2-yl)methyl]phenol
1-Hydroxy-1-phenylpropan-2-one Preparation Products
1-Hydroxy-1-phenylpropan-2-one Letteratura correlata
-
Valentin K?hler,Nicholas J. Turner Chem. Commun. 2015 51 450
-
Moritz Doeker,Laura Grabowski,D?rte Rother,Andreas Jupke Green Chem. 2022 24 295
-
Verena Thiel,Thorsten Brinkhoff,Jeroen S. Dickschat,Susanne Wickel,J?rg Grunenberg,Irene Wagner-D?bler,Meinhard Simon,Stefan Schulz Org. Biomol. Chem. 2010 8 234
-
Lukas Muschallik,Denise Molinnus,Melanie Jablonski,Carina Ronja Kipp,Johannes Bongaerts,Martina Pohl,Torsten Wagner,Michael J. Sch?ning,Thorsten Selmer,Petra Siegert RSC Adv. 2020 10 12206
-
Justyna Kulig,Robert C. Simon,Christopher A. Rose,Syed Masood Husain,Matthias H?ckh,Steffen Lüdeke,Kirsten Zeitler,Wolfgang Kroutil,Martina Pohl,D?rte Rother Catal. Sci. Technol. 2012 2 1580
90-63-1 (1-Hydroxy-1-phenylpropan-2-one) Prodotti correlati
- 53439-91-1(L-Phenylacetyl Carbinol)
- 1261633-15-1(Methyl 3-fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinate)
- 2417321-37-8((4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole)
- 77741-66-3((E)-3-(3-methylthiophen-2-yl)acrylic acid)
- 2319894-43-2(2-(1H-indole-5-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline)
- 21346-63-4(2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole)
- 1365272-02-1(N-ethyl-3-(3-nitrophenyl)benzamide)
- 2248376-62-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{1-[(2-methylpropyl)carbamoyl]piperidin-3-yl}acetate)
- 859635-53-3(Benazeprilat Ethyl tert-Butyl Diester)
- 2138169-28-3(5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):162.0/325.0
atkchemica
(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta